molecular formula C20H25NO6 B3451484 dimethyl 4-(2,4-dimethoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(2,4-dimethoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B3451484
M. Wt: 375.4 g/mol
InChI Key: APWWXLISOSQZOI-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The presence of the dimethoxyphenyl and isopropyl groups, as well as the dihydro-3,5-pyridinedicarboxylate moiety, suggest that this compound could have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The dimethoxyphenyl and isopropyl groups would be attached to this ring, and the dihydro-3,5-pyridinedicarboxylate moiety would likely contribute to the overall polarity of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the pyridine ring could make this compound relatively stable and resistant to oxidation. The dimethoxyphenyl and isopropyl groups could influence the compound’s solubility in different solvents .

Future Directions

The study and development of new pyridine derivatives is a vibrant field of research in medicinal chemistry, given the prevalence of this motif in biologically active compounds. This compound, with its unique combination of functional groups, could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

dimethyl 4-(2,4-dimethoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6/c1-12(2)21-10-15(19(22)26-5)18(16(11-21)20(23)27-6)14-8-7-13(24-3)9-17(14)25-4/h7-12,18H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWWXLISOSQZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=C(C=C(C=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 4-(2,4-dimethoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(2,4-dimethoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(2,4-dimethoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(2,4-dimethoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(2,4-dimethoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(2,4-dimethoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate

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